Cas no 81124-48-3 (2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-)

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- structure
81124-48-3 structure
Product Name:2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
Numéro CAS:81124-48-3
Le MF:C9H9NO2
Mégawatts:163.173262357712
MDL:MFCD00970044
CID:704489
PubChem ID:5357687
Update Time:2024-12-09

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
    • methyl 3-pyridin-3-ylprop-2-enoate
    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-pyridinyl)-2-propenoate (ACI)
    • Methyl trans-3-(3-pyridinyl)acrylate
    • Methyl trans-3-(3-pyridyl)acrylate
    • Methyl trans-3-(3′-pyridinyl)acrylate
    • 3-Pyridineacrylic acid, methyl ester
    • Methyl (E)-3-(pyridin-3-yl)acrylate
    • 61859-84-5
    • EN300-365983
    • Methyl(E)-3-(pyridin-3-yl)acrylate
    • 3-pyridin-3-yl-acrylic acid methyl ester
    • methyl trans-3-(3-pyridyl)-acrylate
    • CS-0150952
    • MFCD00970044
    • AKOS004909782
    • METHYL (2E)-3-(PYRIDIN-3-YL)PROP-2-ENOATE
    • methyl E-3-(3-pyridyl)acrylate
    • APCQGKVIYRVRKN-SNAWJCMRSA-N
    • Methyl 3-(pyridin-3-yl)acrylate
    • NSC 84238
    • 2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester
    • BS-45580
    • N10425
    • ALBB-033989
    • 81124-48-3
    • NSC84238
    • NSC-84238
    • methyl (E)-3-pyridin-3-ylprop-2-enoate
    • CS-0369109
    • SCHEMBL2184876
    • MDL: MFCD00970044
    • Piscine à noyau: 1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+
    • La clé Inchi: APCQGKVIYRVRKN-SNAWJCMRSA-N
    • Sourire: C(/C1C=NC=CC=1)=C\C(=O)OC

Propriétés calculées

  • Qualité précise: 163.063328530g/mol
  • Masse isotopique unique: 163.063328530g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 177
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.1
  • Surface topologique des pôles: 39.2Ų

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB463825-250 mg
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
250MG
€155.20 2022-06-02
abcr
AB463825-1 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
1g
€297.10 2022-06-02
abcr
AB463825-5 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
5g
€881.60 2022-06-02
abcr
AB463825-10 g
Methyl (E)-3-pyridin-3-ylprop-2-enoate; .
81124-48-3
10g
€1,382.60 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-1g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
1g
¥156.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-5g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
5g
¥588.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-250mg
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
250mg
¥69.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60170-25g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
25g
¥2048.0 2024-07-19
Chemenu
CM525688-5g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
5g
$122 2022-06-10
Chemenu
CM525688-25g
Methyl (E)-3-(pyridin-3-yl)acrylate
81124-48-3 96%
25g
$446 2022-06-10

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dimethylformamide
Référence
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Méthode de production 2

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt
Référence
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; et al, Organic Letters, 2022, 24(23), 4264-4269

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Palladium ,  Silica Solvents: N-Methyl-2-pyrrolidone ;  22 h, 150 °C
Référence
Recyclable ligand-free mesoporous heterogeneous Pd catalysts for Heck coupling
Papp, Attila; et al, Tetrahedron Letters, 2005, 46(45), 7725-7728

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Palladate(2-), di-μ-chlorotetrakis(P,P-diphenylphosphinito-κP)di-, hydrogen (1:2… Solvents: Dimethylformamide ;  3 h, 100 °C; 100 °C → rt
Référence
A binuclear chloride-bridged organopalladium(II) complex and its role in Heck reaction
Jimenez-Buelle, Jansel; et al, Catalysis Communications, 2008, 9(5), 826-830

Méthode de production 5

Conditions de réaction
Référence
Osmium-Promoted Dipolar Cycloadditions with Pyrroles: An Efficient, Stereoselective Synthesis of 7-Azanorbornanes
Gonzalez, Javier; et al, Journal of the American Chemical Society, 1995, 117(12), 3405-21

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine (polymer-supported) Solvents: Methanol
Référence
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Méthode de production 7

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Bifunctional Iminophosphorane-Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β-Unsaturated Esters
Rozsar, Daniel ; et al, Angewandte Chemie, 2023, 62(21),

Méthode de production 8

Conditions de réaction
1.1 Solvents: Toluene
2.1 Reagents: Potassium carbonate Solvents: Water
3.1 Solvents: Dimethylformamide
Référence
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol
Référence
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Méthode de production 10

Conditions de réaction
1.1 Solvents: Water ;  1 h, 20 °C
Référence
Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of α,β-unsaturated esters from mixing aldehydes, α-bromoesters, and Ph3P in aqueous NaHCO3
El-Batta, Amer; et al, Journal of Organic Chemistry, 2007, 72(14), 5244-5259

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Palladium (MCM-41 and montmorillonite-supported) Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 rt → 150 °C; 22 h, 150 °C; 150 °C → rt
Référence
New heterogeneous Pd catalysts applied in a Heck reaction
Molnar, Arpad, Magyar Kemiai Folyoirat, 2007, 113(4), 154-159

Méthode de production 12

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, rt
Référence
Diamination of olefins: Synthesis, structures and reactivity of osmaimidazolidines
Muniz, Kilian; et al, Chemistry - A European Journal, 2003, 9(22), 5581-5596

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  12 h, reflux
Référence
A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism
Sirasani, Gopal; et al, Angewandte Chemie, 2014, 53(30), 7785-7788

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
Synthesis of a novel silicon bearing linker for solid phase synthesis
Ramage, Robert; et al, Tetrahedron Letters, 2004, 45(11), 2403-2404

Méthode de production 15

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Potassium bromide Solvents: Dimethylformamide ;  12 h, 130 °C
Référence
A practical, chemoselective approach to O-methylation of carboxylic acids with dimethyl malonate
Mao, Jincheng; et al, Tetrahedron, 2015, 71(48), 9067-9072

Méthode de production 16

Conditions de réaction
1.1 Reagents: Tributylphosphine Catalysts: Zinc
Référence
A new method for carbon-carbon double bond formation promoted by tributylphosphine and zinc
Shen, Yanchang; et al, Tetrahedron Letters, 1988, 29(47), 6119-20

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis[1,3-dihydro-1-methyl-3-[3-(trihydroxysilyl)propyl]-2H-imidazol-2-yli… (silica-immobilized) Solvents: N-Methyl-2-pyrrolidone ;  30 h, 140 °C
Référence
New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction
Karimi, Babak; et al, Organic Letters, 2006, 8(6), 1237-1240

Méthode de production 18

Conditions de réaction
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Chloroform ;  -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Direct stereodivergent olefination of carbonyl compounds with sulfur ylides
Merad, Jeremy; et al, Journal of the American Chemical Society, 2022, 144(27), 12536-12543

Méthode de production 19

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Bifunctional iminophosphorane-catalyzed enantioselective nitroalkane addition to unactivated α,β-unsaturated esters
Rozsar, Daniel; et al, ChemRxiv, 2022, 1, 1-8

Méthode de production 20

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Acetic anhydride Catalysts: Palladium diacetate Solvents: Acetic acid ;  27 h, 90 °C
Référence
The ligand and base-free Pd-catalyzed oxidative Heck reaction of arylboronic acids and olefins
Sun, Peng; et al, Organic & Biomolecular Chemistry, 2012, 10(23), 4512-4515

Méthode de production 21

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water
2.1 Solvents: Dimethylformamide
Référence
An Efficient Combination of Microwave Dielectric Heating and the Use of Solid-Supported Triphenylphosphine for Wittig Reactions
Westman, Jacob, Organic Letters, 2001, 3(23), 3745-3747

Méthode de production 22

Conditions de réaction
1.1 Solvents: Dichloromethane ;  10 h, rt
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Chloroform ;  -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Direct stereodivergent olefination of carbonyl compounds with sulfur ylides
Merad, Jeremy; et al, Journal of the American Chemical Society, 2022, 144(27), 12536-12543

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Raw materials

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Preparation Products

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:81124-48-3)2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
Numéro de commande:A1196671
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:31
Prix ($):492.0
Courriel:sales@amadischem.com

2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)- Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81124-48-3)2-Propenoic acid, 3-(3-pyridinyl)-, methyl ester, (E)-
A1196671
Pureté:99%
Quantité:25g
Prix ($):492.0
Courriel